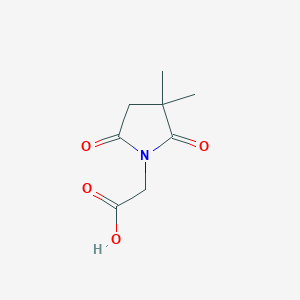
2-(3,3-ジメチル-2,5-ジオキソピロリジン-1-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is characterized by a pyrrolidine ring substituted with a dimethyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid has a wide range of scientific research applications, including:
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins, such as monoclonal antibodies .
Mode of Action
It’s suggested that the compound may interact with its targets through covalent bonding, modifying lysine residues
Biochemical Pathways
Related compounds have been shown to influence monoclonal antibody production in chinese hamster ovary cells , suggesting potential effects on protein synthesis pathways.
Pharmacokinetics
A related compound demonstrated high metabolic stability on human liver microsomes , which could suggest good bioavailability.
Result of Action
Related compounds have been shown to enhance cell-specific productivity in batch cultures , suggesting potential applications in biotechnology and pharmaceutical manufacturing.
生化学分析
Cellular Effects
Related compounds have shown effects on neuronal voltage-sensitive sodium and L-type calcium channels .
Molecular Mechanism
Related compounds have shown inhibition of calcium currents mediated by Cav1.2 (L-type) channels .
Dosage Effects in Animal Models
Related compounds have shown anticonvulsant activity in animal seizure models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-phenylacetamide: Another pyrrolidine derivative with anticonvulsant properties.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: A crosslinker used in protein-protein interaction studies.
Uniqueness
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is unique due to its specific structural features, such as the dimethyl substitution on the pyrrolidine ring and the presence of an acetic acid moiety. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
特性
IUPAC Name |
2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-8(2)3-5(10)9(7(8)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQUSJPUMBMFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337926-15-4 |
Source


|
| Record name | 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)
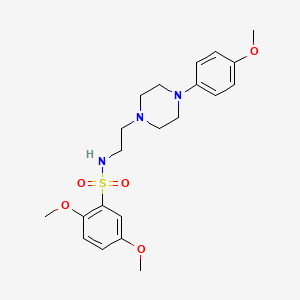
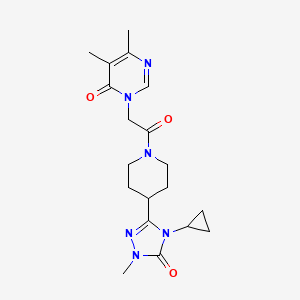
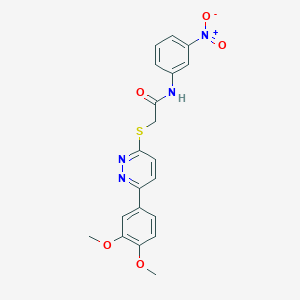
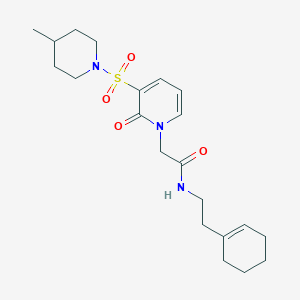


![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)
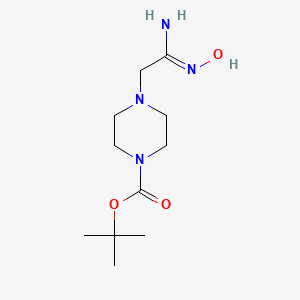
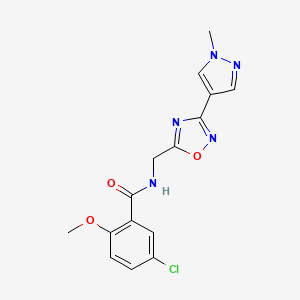
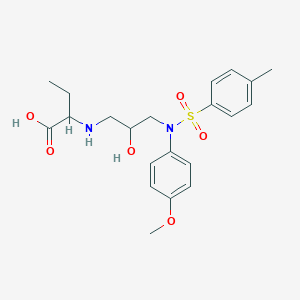
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2429242.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)

